![molecular formula C15H15NO5S B2441959 Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797264-00-6](/img/structure/B2441959.png)
Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, also known as FMAM, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, and appetite. Inhibition of FAAH by FMAM leads to an increase in anandamide levels, which has potential therapeutic applications in the treatment of pain, anxiety, and depression.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have emerged as promising candidates in the fight against microbial resistance. Due to their therapeutic efficacy, medicinal chemists have explored furan-related compounds as innovative antibacterial agents . Specifically, Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone may exhibit antibacterial properties against both gram-positive and gram-negative bacteria. Further studies are needed to elucidate its mechanism of action and potential clinical applications.
Monophenolase Inhibition
Compound 8, containing the furan-2-yl moiety, has demonstrated dose-dependent inhibition of monophenolase. This suggests its potential use in modulating melanin synthesis or related enzymatic processes .
Cytotoxic Effects
In vitro investigations have revealed that certain chalcones derived from Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone exhibit cytotoxic effects against lung carcinoma cells. These findings highlight its relevance in cancer research .
Synthetic Utility
The prepared furan-2(5H)-one, a precursor to our compound, has synthetic utility. It readily condenses with aldehydes (e.g., 4-methoxybenzaldehyde) to yield diverse products. This method offers simplicity, atom economy, and easy product isolation .
Other Therapeutic Aspects
Beyond antibacterial and anticancer properties, furan derivatives have been explored for their anti-ulcer, diuretic, muscle relaxant, and anti-inflammatory effects. Additionally, they show promise in treating conditions such as glaucoma, hypertension, and aging-related disorders .
Mechanism of Action
Target of Action
The primary target of Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is Protein Tyrosine Kinases (PTKs) . PTKs play a crucial role in regulating cellular functions such as proliferation, growth, differentiation, and death . They are also involved in signal transduction pathways .
Mode of Action
The compound interacts with its targets, the PTKs, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of PTKs affects various biochemical pathways. These pathways regulate a number of cellular functions, including cell proliferation, growth, differentiation, and death . The disruption of these pathways can lead to the prevention of inappropriate mitogenic signaling, which is common in various types of tumors .
Result of Action
The result of the compound’s action is the inhibition of PTKs, leading to the disruption of the biochemical pathways they regulate . This can result in the prevention of inappropriate mitogenic signaling, which is common in various types of tumors . This makes the compound a potential candidate for the treatment of these tumors .
properties
IUPAC Name |
furan-2-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-20-11-4-6-12(7-5-11)22(18,19)13-9-16(10-13)15(17)14-3-2-8-21-14/h2-8,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMFASJVKBJLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone |
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